molecular formula C30H32N4O2 B2682817 2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 847397-11-9

2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No. B2682817
CAS RN: 847397-11-9
M. Wt: 480.612
InChI Key: HHZCRJKGNQKOES-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyrrolidinone ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the imidazole ring is known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to 2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, showed high in vitro affinity and selectivity for PBRs, suggesting potential applications in imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives through characteristic emission bands. These properties indicate potential applications in fluorescence sensing for detecting these chemicals (Shi et al., 2015).

Anticonvulsant Activity

A group of compounds featuring the imidazole ring has been synthesized and evaluated for anticonvulsant activity in a maximal electroshock test. Findings showed that specific structural modifications could enhance anticonvulsant activity, pointing towards potential therapeutic applications (Tarikogullari et al., 2010).

Corrosion Inhibition

New heterocyclic benzimidazole derivatives have been synthesized and characterized for their inhibitory properties on carbon steel in a corrosive environment. These compounds, such as 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(3,5-dimethylphenyl) acetamide, showed high inhibition efficiency, suggesting applications in corrosion protection (Rouifi et al., 2020).

Antimicrobial and Antioxidant Agents

Synthesis of chalcone linked imidazolones has shown potential antimicrobial and antioxidant activities. These compounds were evaluated against various bacteria and yeast, indicating their potential as bioactive agents (Sadula et al., 2014).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been developed as potential antimycobacterial agents. Specific derivatives showed significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their therapeutic potential (Lv et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing an imidazole ring are known to have diverse biological activities .

properties

IUPAC Name

2-[2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c1-20(2)34(24-10-6-5-7-11-24)29(36)19-33-27-13-9-8-12-26(27)31-30(33)23-17-28(35)32(18-23)25-15-21(3)14-22(4)16-25/h5-16,20,23H,17-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZCRJKGNQKOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

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